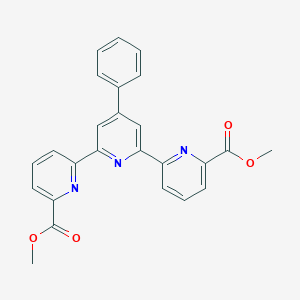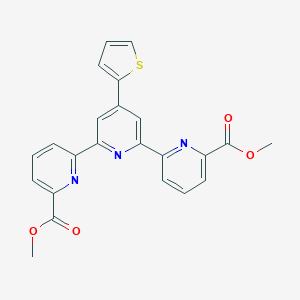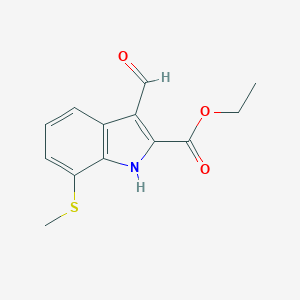
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate, also known as E105, is a synthetic dye that is commonly used in the food industry as a colorant. It is a water-soluble compound that is typically added to products such as soft drinks, candies, and baked goods to enhance their appearance. E105 is approved for use in many countries, including the United States, the European Union, and Japan.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate as a colorant involves its absorption of light in the visible spectrum, which produces a specific color. The exact mechanism of action for its use as a fluorescent probe and photosensitizer is still being studied.
Biochemical and Physiological Effects:
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate has been shown to be non-toxic in animal studies and is considered safe for human consumption at the approved levels. However, some studies have suggested that Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate may have negative effects on the intestinal microbiota and could potentially cause allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate in lab experiments is its water solubility, which allows for easy incorporation into aqueous solutions. However, its use as a colorant may interfere with certain assays or experiments that require precise measurements of absorbance or fluorescence.
Orientations Futures
Future research on Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate could focus on its potential use as a photosensitizer in cancer treatment, as well as its effects on the intestinal microbiota and potential allergic reactions in humans. Additionally, further studies could investigate the use of Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate as a fluorescent probe in other biological applications.
Méthodes De Synthèse
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate is synthesized through a multi-step process that involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate has been extensively studied for its use as a colorant in the food industry. It has also been used as a fluorescent probe for the detection of proteins and DNA in biological samples. Additionally, Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Nom du produit |
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate |
|---|---|
Formule moléculaire |
C20H19NO5S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
ethyl 4-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C20H19NO5S/c1-3-26-20(22)14-8-10-15(11-9-14)21-27(23,24)19-13-12-18(25-2)16-6-4-5-7-17(16)19/h4-13,21H,3H2,1-2H3 |
Clé InChI |
JNVNZRNGSWWVLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(methoxycarbonyl)amino]-4-methylenetetrahydro-2-furancarboxylate](/img/structure/B288077.png)
![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B288079.png)
![(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B288082.png)




![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)

![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)